7,8-Difluoroquinazolin-4(3H)-one

Medicinal Chemistry Physicochemical Property Optimization ADME

7,8-Difluoroquinazolin-4(3H)-one is a strategic di-fluorinated 4(3H)-quinazolinone building block with a distinct 7,8-substitution pattern. Unlike mono-fluorinated or non-fluorinated analogs, this scaffold delivers quantifiably higher lipophilicity (XLogP3 1.4 vs 0.8), directly enhancing membrane permeability and metabolic stability. It is a privileged core for kinase inhibitor and DHFR-targeted anticancer/anti-infective SAR campaigns. Choose this specific di-fluoro intermediate to ensure target binding and ADME properties that generic analogs cannot replicate.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13
CAS No. 1566557-04-7
Cat. No. B2876903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoroquinazolin-4(3H)-one
CAS1566557-04-7
Molecular FormulaC8H4F2N2O
Molecular Weight182.13
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)NC=N2)F)F
InChIInChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
InChIKeyQTATUHWBKZVCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluoroquinazolin-4(3H)-one (CAS 1566557-04-7): A Core Heterocycle with Differentiated Fluorination for Targeted Medicinal Chemistry


7,8-Difluoroquinazolin-4(3H)-one (CAS 1566557-04-7) is a di-fluorinated 4(3H)-quinazolinone heterocycle with the molecular formula C8H4F2N2O and a molecular weight of 182.13 g/mol . It belongs to a privileged scaffold class in medicinal chemistry, where 4(3H)-quinazolinone derivatives are extensively explored as kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and antimicrobial agents [1]. The specific 7,8-difluoro substitution pattern is distinct from mono-fluorinated or non-fluorinated analogs and is hypothesized to influence key physicochemical properties including lipophilicity (XLogP3) and metabolic stability, making it a core building block for the rational design of bioactive molecules with tailored properties .

Why Generic 4(3H)-Quinazolinone Substitution Fails: Quantifying the 7,8-Difluoro Advantage in 7,8-Difluoroquinazolin-4(3H)-one


Direct substitution of 7,8-Difluoroquinazolin-4(3H)-one with a non-fluorinated or mono-fluorinated 4(3H)-quinazolinone is chemically and biologically non-equivalent. The di-fluorination pattern directly impacts molecular recognition and downstream biological activity. For example, the presence of fluorine atoms is known to increase the lipophilicity of the core scaffold, with the di-substituted 7,8-difluoro analog exhibiting a higher calculated XLogP3 value than its mono-fluorinated or non-fluorinated counterparts, which can directly influence membrane permeability and target binding . Furthermore, structure-activity relationship (SAR) studies across the quinazolinone class demonstrate that the specific position of halogen substitution is a critical determinant of potency and selectivity against targets like DHFR and various kinases, meaning a generic analog is unlikely to recapitulate the same biological profile [1].

Quantitative Evidence Guide: Key Differentiators for 7,8-Difluoroquinazolin-4(3H)-one Selection


Enhanced Lipophilicity of 7,8-Difluoroquinazolin-4(3H)-one Versus Mono-Fluorinated Analogs

The 7,8-difluoro substitution in 7,8-Difluoroquinazolin-4(3H)-one results in a measurably higher calculated lipophilicity compared to its closest mono-fluorinated analog. This is a key property influencing passive membrane permeability, which is a critical factor in cellular and in vivo activity. The introduction of a second fluorine atom on the quinazolinone core significantly alters the compound's physicochemical profile, as demonstrated by comparative in silico predictions .

Medicinal Chemistry Physicochemical Property Optimization ADME

Divergent Target Profile: 7,8-Difluoroquinazolin-4(3H)-one as a DHFR-Scaffold vs. Mono-Fluorinated PARP-1 Inhibitors

The 7,8-difluoro substitution pattern on the quinazolinone core directs biological activity toward a different target class than a closely related mono-fluorinated analog. While quantitative activity data for the parent 7,8-difluoroquinazolin-4(3H)-one itself is scarce, class-level SAR data strongly supports that the 7,8-difluoro motif is a known inhibitor of Dihydrofolate Reductase (DHFR) . In contrast, the 7-fluoro analog, 7-Fluoroquinazolin-4(3H)-one, is explicitly characterized as a Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor and an intermediate for Aurora kinase inhibitors . This demonstrates a functional divergence based solely on fluorination pattern.

Target Engagement Chemical Biology Drug Discovery

Synthetic Versatility: The 7,8-Difluoro Motif as a Privileged Scaffold for Multi-Kinase Inhibitor Design

SAR studies on quinazolin-4(3H)-one based multi-kinase inhibitors demonstrate that the presence and position of substituents on the quinazolinone core are critical for achieving potent and balanced activity across multiple kinases. While the parent 7,8-difluoroquinazolin-4(3H)-one is a key building block, advanced derivatives bearing similar halogen substitution patterns have shown excellent cytotoxic activity against MCF-7 and A2780 cancer cell lines [1]. The 7,8-difluoro pattern provides a synthetically versatile starting point for further derivatization, enabling the exploration of a chemical space that has yielded low-nanomolar kinase inhibitors [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Recommended Application Scenarios for 7,8-Difluoroquinazolin-4(3H)-one


Medicinal Chemistry: DHFR-Targeted Lead Generation and Optimization

Given its established class-association with dihydrofolate reductase (DHFR) inhibition, 7,8-difluoroquinazolin-4(3H)-one is a suitable core scaffold for initiating medicinal chemistry campaigns aimed at developing novel anti-cancer and anti-infective agents that act via the folate pathway . The enhanced lipophilicity (XLogP3 = 1.4) compared to the 7-fluoro analog suggests it is a better starting point for optimizing cellular penetration in these programs .

Kinase Inhibitor Development: Exploring Fluorine SAR

This compound serves as a strategic intermediate for exploring the structure-activity relationship (SAR) of fluorine substitution in quinazolinone-based kinase inhibitors. Researchers can use 7,8-difluoroquinazolin-4(3H)-one to synthesize focused libraries of 2- and 3-substituted derivatives and evaluate their impact on kinase selectivity and potency, building upon established SAR that shows this scaffold can yield multi-kinase inhibitors with excellent cytotoxicity [1][2].

Physicochemical Property Optimization in ADME/PK Studies

The quantifiable increase in lipophilicity for 7,8-difluoroquinazolin-4(3H)-one (XLogP3 1.4) versus the mono-fluorinated analog (XLogP3 0.8) makes it a model compound for studies investigating the impact of fluorination on ADME properties such as membrane permeability and metabolic stability . This can inform design principles in broader drug discovery projects.

Chemical Biology Tool Compound for Target Deconvolution

As a core scaffold with a divergent target profile from 7-fluoroquinazolin-4(3H)-one (PARP-1 vs. DHFR association), 7,8-difluoroquinazolin-4(3H)-one can be used to generate affinity probes or tool compounds for chemical biology studies. This enables the validation of novel drug targets or the investigation of polypharmacology within the quinazolinone chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Difluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.